molecular formula C26H27N2O4P B11385087 Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11385087
M. Wt: 462.5 g/mol
InChI Key: ONFVNLUIINSKAA-UHFFFAOYSA-N
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Description

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound featuring a phosphonate group attached to an oxazole ring. This compound is notable for its unique structure, which includes multiple aromatic rings and a phosphonate moiety, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE
  • PYRAZOLINE DERIVATIVES

Uniqueness

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its combination of an oxazole ring and a phosphonate group, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H27N2O4P

Molecular Weight

462.5 g/mol

IUPAC Name

2-benzhydryl-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C26H27N2O4P/c1-19-14-16-20(17-15-19)18-27-25-26(33(29,30-2)31-3)28-24(32-25)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,23,27H,18H2,1-3H3

InChI Key

ONFVNLUIINSKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(OC)OC

Origin of Product

United States

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